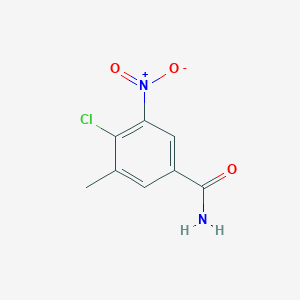

4-Chloro-3-methyl-5-nitrobenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Advanced Chemical Systems

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. Their structural versatility, arising from the potential for diverse substitutions on the aromatic ring, has made them a cornerstone in the development of advanced chemical systems. In medicinal chemistry, substituted benzamides have been successfully developed into a range of therapeutic agents. walshmedicalmedia.comwalshmedicalmedia.com For instance, some benzamide derivatives act as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. nih.gov Others have shown significant promise as anticancer agents, with mechanisms including the inhibition of histone deacetylase (HDAC), a key enzyme in epigenetic regulation. nih.govtandfonline.com

Furthermore, the benzamide scaffold is prevalent in drugs targeting the central nervous system (CNS). Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are used in psychiatry to modulate dopaminergic pathways. walshmedicalmedia.com The ability of these compounds to be finely tuned electronically and sterically through substitution allows for the optimization of their pharmacological profiles, making them attractive candidates for ongoing drug discovery efforts. mdpi.com The diverse biological activities exhibited by this class of compounds underscore the importance of synthesizing and evaluating new, uniquely substituted benzamide analogues. researchgate.netnanobioletters.com

Rationale for Comprehensive Investigation of 4-Chloro-3-methyl-5-nitrobenzamide

The specific substitution pattern of this compound, featuring a combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups, presents a compelling case for a thorough scientific investigation. The presence and relative positions of these substituents are predicted to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The nitro group, being strongly electron-withdrawing, is a key feature in many biologically active molecules and can be crucial for certain receptor interactions. nih.gov Similarly, the chloro substituent, also electron-withdrawing, can enhance the potency and metabolic stability of a drug candidate. The interplay of these electron-withdrawing groups with the electron-donating methyl group at the meta position creates a unique electronic environment on the benzamide ring, which could lead to novel pharmacological properties. The combination of these specific substituents on a benzamide core has not been extensively studied, offering a unique opportunity for the discovery of new chemical entities with potential therapeutic applications.

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to provide a foundational understanding of this compound and to stimulate further research into its properties and potential applications. The primary objectives are:

To propose a viable synthetic pathway for this compound based on established chemical transformations of analogous compounds.

To present predicted physicochemical and spectroscopic data for the compound to aid in its future identification and characterization.

To explore potential areas of pharmacological investigation for this compound, drawing on the known biological activities of structurally related benzamide derivatives.

This document will strictly adhere to these objectives, providing a focused and scientifically grounded overview to serve as a catalyst for future laboratory-based research on this intriguing molecule.

Detailed Research Findings

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized in a two-step process starting from the commercially available 4-chloro-3-methylbenzoic acid.

Step 1: Nitration of 4-chloro-3-methylbenzoic acid

The first step involves the nitration of the 4-chloro-3-methylbenzoic acid starting material. This can be achieved using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The directing effects of the existing substituents on the benzene ring will guide the position of the incoming nitro group. The chloro and carboxyl groups are deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. In this specific substitution pattern, the position ortho to the methyl group and meta to the chloro and carboxyl groups (position 5) is sterically and electronically favored for nitration. This would yield the intermediate, 4-chloro-3-methyl-5-nitrobenzoic acid.

Step 2: Amidation of 4-chloro-3-methyl-5-nitrobenzoic acid

The second step is the conversion of the carboxylic acid group of the nitrated intermediate into a primary amide. This is a standard transformation that can be achieved through a two-stage process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). The resulting 4-chloro-3-methyl-5-nitrobenzoyl chloride is then reacted with ammonia (B1221849) (in the form of aqueous or gaseous ammonia) to form the final product, this compound. A similar two-step amidation has been successfully used for the synthesis of other substituted benzamides.

Predicted Physicochemical and Spectroscopic Data

Based on the analysis of structurally related compounds, the following properties for this compound can be predicted. This data is intended to serve as a guide for future experimental work.

| Property | Predicted Value |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C |

| Solubility | Soluble in DMSO, DMF, and hot alcohols |

Predicted Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and electron-donating groups. The amide protons would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, as well as for the aromatic carbons, with their chemical shifts reflecting the substitution pattern.

IR (Infrared) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the amide group (around 3100-3300 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O3 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

4-chloro-3-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C8H7ClN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12) |

InChI Key |

BPAUUPLYGLUFBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Strategic Synthesis and Methodological Advancements for 4 Chloro 3 Methyl 5 Nitrobenzamide

Retrosynthetic Analysis and Precursor Identification for 4-Chloro-3-methyl-5-nitrobenzamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by systematically breaking down the target molecule into simpler, commercially available starting materials.

Key Synthetic Intermediate Analysis

The primary disconnection in the retrosynthesis of this compound is the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative with an amine source. This leads to the identification of the key synthetic intermediate: 3-chloro-4-methyl-5-nitrobenzoic acid . nih.gov This intermediate contains the core aromatic ring with the required chloro, methyl, and nitro substituents in the correct orientation. The subsequent conversion of this carboxylic acid to a more reactive species, such as an acyl chloride, would facilitate the final amidation step.

Accessible Starting Materials and Feedstocks

Further retrosynthetic analysis of the key intermediate, 3-chloro-4-methyl-5-nitrobenzoic acid, points towards 3-chloro-4-methylbenzoic acid as a readily accessible starting material. The introduction of the nitro group at the 5-position can be achieved through an electrophilic aromatic substitution (nitration) reaction. 3-chloro-4-methylbenzoic acid is a commercially available compound, making it a practical and economical feedstock for the synthesis.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be accomplished through both traditional multi-step pathways and potentially more streamlined one-pot strategies.

Multi-Step Synthesis Pathways

A common and reliable method for the synthesis of this compound involves a two-step process starting from 3-chloro-4-methylbenzoic acid.

Step 1: Nitration of 3-chloro-4-methylbenzoic acid

The first step is the nitration of 3-chloro-4-methylbenzoic acid to form the key intermediate, 3-chloro-4-methyl-5-nitrobenzoic acid. This is typically achieved by treating the starting material with a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. The directing effects of the existing substituents on the aromatic ring (the chloro and methyl groups) guide the incoming nitro group to the desired position.

Step 2: Amidation of 3-chloro-4-methyl-5-nitrobenzoic acid

The second step involves the conversion of the carboxylic acid group of 3-chloro-4-methyl-5-nitrobenzoic acid into a carboxamide group. This transformation is generally carried out in two stages:

Formation of the Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orggoogle.com The reaction with thionyl chloride is often performed in an inert solvent and may be heated to drive the reaction to completion. researchgate.net

Reaction with an Amine Source: The resulting 3-chloro-4-methyl-5-nitrobenzoyl chloride is then reacted with an amine source, typically aqueous ammonia (B1221849) or a solution of ammonia in an organic solvent, to form the final product, this compound. This reaction is a nucleophilic acyl substitution where the ammonia molecule attacks the electrophilic carbonyl carbon of the acyl chloride.

A similar synthetic approach has been successfully employed for the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, where 4-methyl-3-nitrobenzoyl chloride is reacted with 3-chloroaniline (B41212) in the presence of a base like triethylamine. Another analogous method describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, which also proceeds via the formation of the acyl chloride followed by reaction with methylamine. google.com

One-Pot Reaction Strategies

While specific one-pot syntheses for this compound are not extensively documented in the reviewed literature, the general principles of one-pot reactions could potentially be applied. A hypothetical one-pot approach might involve the sequential addition of reagents without the isolation of the intermediate acyl chloride. For instance, after the formation of 3-chloro-4-methyl-5-nitrobenzoyl chloride from the corresponding carboxylic acid using thionyl chloride, the excess thionyl chloride could be removed under reduced pressure, and the crude acyl chloride could then be directly treated with an ammonia solution in the same reaction vessel. However, the feasibility and efficiency of such a strategy would require experimental validation and optimization to control side reactions and ensure a high yield of the desired product.

Optimization of Reaction Conditions and Process Yield for this compound

For the nitration step , key parameters to consider include the temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. Careful control of the temperature is crucial to prevent over-nitration or the formation of undesired isomers.

For the amidation step , the choice of solvent, the reaction temperature, and the method of purification are important factors. The reaction of the acyl chloride with ammonia is typically exothermic and may require cooling to control the reaction rate and minimize side reactions. The yield of the final product can be maximized by careful workup and purification, which may involve filtration, washing, and recrystallization to remove any unreacted starting materials or byproducts. In a similar synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, the final product was obtained with a high total yield of up to 97.5% through optimized reaction conditions. google.com

Below is a table summarizing the key reaction steps and typical conditions based on analogous syntheses.

| Step | Reactants | Reagents | Solvent | Typical Conditions | Product |

| 1. Nitration | 3-Chloro-4-methylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | - | Controlled temperature | 3-Chloro-4-methyl-5-nitrobenzoic acid |

| 2a. Acyl Chloride Formation | 3-Chloro-4-methyl-5-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Inert solvent (e.g., Dichloromethane) | Reflux | 3-Chloro-4-methyl-5-nitrobenzoyl chloride |

| 2b. Amidation | 3-Chloro-4-methyl-5-nitrobenzoyl chloride | Aqueous Ammonia | Dichloromethane (B109758) | Room temperature | This compound |

Table 1: Summary of Synthetic Steps for this compound

Catalytic Systems and Promoters

The synthesis of this compound involves distinct catalytic and promotion stages. The primary stages are the nitration of the precursor and the subsequent conversion of the carboxylic acid group to an amide.

Nitration Stage: The most plausible synthetic route begins with the electrophilic aromatic substitution (nitration) of 4-chloro-3-methylbenzoic acid. In this reaction, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. Sulfuric acid acts as the catalyst; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com The reaction is driven by the strong electrophilicity of the nitronium ion attacking the electron-rich benzene (B151609) ring.

Amidation Stage: The conversion of the resulting 4-chloro-3-methyl-5-nitrobenzoic acid to the corresponding benzamide (B126) is typically achieved via a two-step sequence.

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). While this reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).

Amination: The resulting 4-chloro-3-methyl-5-nitrobenzoyl chloride is then reacted with ammonia (NH₃). This step is a nucleophilic acyl substitution reaction and is generally very rapid, not requiring any specific catalyst.

A summary of the catalytic systems is presented below.

| Reaction Stage | Reagent(s) | Catalyst/Promoter | Purpose of Catalyst/Promoter |

| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. youtube.com |

| Acid Chloride Formation | SOCl₂ | DMF (catalytic) | Accelerates the conversion of carboxylic acid to acyl chloride. |

| Amidation | NH₃ | None required | The high reactivity of the acyl chloride precludes the need for a catalyst. |

Solvent Effects and Temperature Regimes

Control of solvent and temperature is critical for maximizing yield and purity throughout the synthesis.

Nitration: In the nitration of substituted benzoic acids, concentrated sulfuric acid often serves as both the catalyst and the solvent. prepchem.com The reaction is highly exothermic, and rigorous temperature control is essential to prevent the formation of unwanted side products and dinitrated species. The reaction is typically conducted at low temperatures, generally maintained between 0°C and 10°C, by carrying out the addition of the nitrating mixture slowly to the substrate solution in an ice bath. truman.edu Maintaining a low temperature is crucial for controlling the regioselectivity of the substitution.

Acid Chloride Formation: The conversion to the acyl chloride using thionyl chloride can be performed neat (using thionyl chloride as the solvent) or in an inert aprotic solvent such as dichloromethane or toluene. The reaction mixture is typically heated to reflux to drive the reaction to completion and remove the gaseous byproducts (SO₂ and HCl).

Amidation: The final amidation step is also highly exothermic. It is commonly carried out by adding the acyl chloride to a cooled, concentrated solution of aqueous ammonia. The use of an aqueous system allows for easy precipitation of the water-insoluble benzamide product.

A table summarizing typical solvent and temperature conditions is provided below.

| Reaction Stage | Typical Solvent(s) | Temperature Regime | Rationale |

| Nitration | Concentrated H₂SO₄ | 0°C - 10°C | Sulfuric acid acts as solvent and catalyst; low temperature controls exotherm and minimizes byproducts. prepchem.comtruman.edu |

| Acid Chloride Formation | Thionyl Chloride (neat) or Dichloromethane | Reflux (40-76°C) | Inert solvent prevents side reactions; heating ensures reaction completion. |

| Amidation | Water / Aqueous Ammonia | 0°C - 20°C | Controls exothermicity of the reaction; allows for product precipitation. |

Isolation and Purification Techniques

Standard laboratory and industrial techniques are used to isolate and purify the intermediate and final products.

Isolation of 4-Chloro-3-methyl-5-nitrobenzoic Acid: Following the nitration reaction, the acidic mixture is carefully poured over a large volume of crushed ice and water. This process serves two purposes: it quenches the reaction and precipitates the solid organic product, which has low solubility in the aqueous medium. The crude product is then collected by vacuum filtration and washed thoroughly with cold water to remove any remaining mineral acids. prepchem.comtruman.edu

Isolation of this compound: After the amidation reaction, the solid benzamide product precipitates out of the aqueous ammonia solution. It is similarly collected by filtration and washed with water to remove any unreacted ammonia and ammonium (B1175870) chloride salts.

Purification: The primary method for purifying both the intermediate carboxylic acid and the final benzamide product is recrystallization. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar nitrobenzoic acid and benzamide derivatives, alcohols such as ethanol (B145695) or methanol, or aqueous ethanol mixtures, are often effective. prepchem.com The crude solid is dissolved in a minimum amount of the hot solvent, filtered while hot to remove any insoluble impurities, and then allowed to cool slowly. The pure crystalline product forms upon cooling and can be collected by filtration and dried.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves evaluating the existing pathways and identifying areas for improvement in terms of atom economy, solvent choice, and waste production.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. rsc.org The traditional synthesis pathway for this compound has significant drawbacks in this regard.

Plausible Synthetic Pathway:

C₈H₇ClO₂ + HNO₃ → C₈H₆ClNO₄ + H₂O (Nitration)

C₈H₆ClNO₄ + SOCl₂ → C₈H₅Cl₂NO₃ + SO₂ + HCl (Acid Chloride Formation)

C₈H₅Cl₂NO₃ + NH₃ → C₈H₇ClN₂O₃ + HCl (Amidation)

The calculation for percent atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

| Compound | Formula | Molar Mass ( g/mol ) |

| (Reactant) 4-Chloro-3-methyl-5-nitrobenzoic acid | C₈H₆ClNO₄ | 215.59 |

| (Reactant) Thionyl chloride | SOCl₂ | 118.97 |

| (Reactant) Ammonia | NH₃ | 17.03 |

| (Product) this compound | C₈H₇ClN₂O₃ | 230.61 |

| Total Reactant Mass | 351.59 |

% Atom Economy = (230.61 / 351.59) x 100 = 65.6%

This calculation does not account for the nitration step, which itself has poor atom economy due to the use of sulfuric acid as a catalyst and solvent, or for reagents used in excess. The actual atom economy of the entire process is considerably lower. High reaction yields can mask poor atom economy, where large amounts of waste are generated even if the conversion is efficient. rsc.org

Environmentally Benign Solvent Selection

The traditional synthesis relies on solvents that are now considered problematic.

Sulfuric Acid: Used in large quantities for nitration, it is highly corrosive and generates significant acidic waste.

Dichloromethane/Thionyl Chloride: The use of chlorinated solvents like dichloromethane and excess thionyl chloride for acyl chloride formation is environmentally detrimental.

Modern green chemistry seeks to replace these with safer alternatives. Recent research in amide synthesis has explored novel, ecocompatible pathways that avoid harsh solvents and activating agents. For instance, methods for N-benzoylation have been developed using enol esters like vinyl benzoate (B1203000) under solvent-free conditions, providing good yields and easy isolation of the amide product. tandfonline.comtandfonline.com Other approaches utilize catalytic systems that allow for the direct N-alkylation or amidation of carboxylic acids using alcohols as both the reagent and a greener solvent, with water as the only byproduct. rsc.orgrsc.org While not yet applied specifically to this compound, these strategies represent the future direction for sustainable synthesis.

Waste Minimization Strategies

A key principle of green chemistry is to prevent waste generation rather than treating it after it has been created. The described synthesis generates several waste streams:

Acidic Waste: The large excess of sulfuric acid from the nitration step requires neutralization, a process that consumes a base and produces a substantial amount of inorganic salt waste (e.g., sodium sulfate).

Gaseous Byproducts: The use of thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive and require scrubbing.

Strategies for waste minimization include:

Catalytic Nitration: Investigating solid acid catalysts or recyclable catalytic systems for nitration could reduce the amount of sulfuric acid waste.

Alternative Amidation Routes: Moving away from the acyl chloride route is the most effective strategy. Direct catalytic amidation of the carboxylic acid with ammonia is an ideal but challenging alternative. This process would have 100% atom economy, producing only water as a byproduct.

Solvent-Free Reactions: As mentioned, performing reactions under solvent-free conditions, if feasible, eliminates solvent waste entirely. uclouvain.be

By redesigning the synthetic pathway to incorporate these principles, the production of this compound can be made significantly more sustainable.

Advanced Spectroscopic and Solid State Structural Elucidation of 4 Chloro 3 Methyl 5 Nitrobenzamide

Vibrational Spectroscopic Characterization of 4-Chloro-3-methyl-5-nitrobenzamide

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves to identify the functional groups and probe the molecular structure by analyzing the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Modes

An FTIR spectrum of this compound would be expected to reveal characteristic absorption bands for its primary functional groups. Key vibrational modes would include the N-H stretching of the amide group, the C=O (Amide I) and N-H bending (Amide II) bands, asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations. The position of these bands would be influenced by the electronic effects of the chloro, methyl, and nitro substituents on the benzene (B151609) ring.

(Specific frequency data and a corresponding data table are not available.)

Raman Spectroscopy for Molecular Vibrational Signatures and Crystal Lattice Effects

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement FTIR data by providing information on the carbon backbone and the symmetric vibrations of the nitro group. For a solid-state sample, low-frequency Raman scattering could also offer insights into crystal lattice phonons, which are related to the packing and intermolecular interactions within the crystal structure.

(Specific Raman shift data and a corresponding data table are not available.)

Electronic Structure and Excited State Analysis of this compound

The electronic properties of the molecule are investigated using UV-Vis and photoluminescence spectroscopy, which probe the electronic transitions between molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would likely exhibit absorption maxima corresponding to π→π* and n→π* electronic transitions. The highly conjugated system, involving the benzene ring, nitro group, and carbonyl group, would determine the specific wavelengths of maximum absorption (λmax). The positions of these absorptions provide information about the molecule's chromophores and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

(Specific absorption maxima and a corresponding data table are not available.)

Photoluminescence and Emission Spectroscopy (if applicable)

Photoluminescence or fluorescence spectroscopy measures the emission of light from the molecule after it has been electronically excited. Many nitroaromatic compounds are known to be poor emitters or non-emissive due to efficient non-radiative decay pathways (e.g., intersystem crossing). An investigation into the photoluminescence of this compound would determine if it exhibits any emissive properties and, if so, would characterize its emission spectrum, quantum yield, and excited-state lifetime.

(Specific photoluminescence data are not available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

A ¹H NMR spectrum would provide information on the number of chemically distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing connectivity). Key signals would include those for the amide (-CONH₂) protons, the aromatic protons on the benzene ring, and the methyl (-CH₃) group protons.

A ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment, including the carbonyl carbon of the amide, the aromatic carbons (with shifts influenced by the attached substituents), and the methyl carbon. This technique is fundamental for confirming the carbon skeleton of the molecule.

(Specific chemical shift (δ) and coupling constant (J) data, and corresponding data tables for ¹H and ¹³C NMR, are not available.)

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. While a specific fragmentation pathway for this compound is not explicitly detailed, general fragmentation patterns for similar aromatic amides can be proposed. researchgate.netnih.govgre.ac.ukyoutube.comnih.gov Upon ionization, a common initial fragmentation step for benzamides is the cleavage of the C-N bond, leading to the formation of a benzoyl cation. For this compound, this would result in a fragment with a specific mass-to-charge ratio (m/z). Subsequent fragmentations could involve the loss of the nitro group (NO2) or the methyl group (CH3). The presence of the chlorine atom would also be evident from the characteristic isotopic pattern in the mass spectrum.

A plausible fragmentation pathway could initiate with the loss of the amide group to form the 4-chloro-3-methyl-5-nitrobenzoyl cation. This cation could then undergo further fragmentation, such as the loss of the nitro group. The analysis of the resulting fragment ions and their relative abundances provides a fingerprint for the molecule's structure. researchgate.netnih.govgre.ac.ukyoutube.comnih.gov

X-ray Crystallography and Polymorphism of this compound

Single-crystal X-ray diffraction (SCXRD) has been utilized to determine the absolute structure of a related compound, 4-chloro-3-nitrobenzamide (B92726). nih.govresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles. For 4-chloro-3-nitrobenzamide, the analysis revealed a monoclinic crystal system with the space group P2/n. researchgate.net The benzene ring is essentially planar, with the chlorine and nitrogen atoms of the nitro group, as well as the carbon atom of the amide group, being slightly displaced from the ring's plane. researchgate.net Similar detailed structural information would be expected from an SCXRD analysis of this compound, providing a definitive three-dimensional model of the molecule in the solid state.

Table 1: Crystallographic Data for 4-chloro-3-nitrobenzamide nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 8.8490 (18) |

| b (Å) | 7.5470 (15) |

| c (Å) | 12.374 (3) |

| β (°) | 101.18 (3) |

| Volume (ų) | 810.7 (3) |

| Z | 4 |

This data is for the related compound 4-chloro-3-nitrobenzamide as a reference.

Powder X-ray diffraction (PXRD) is instrumental in identifying crystalline phases and studying polymorphism. nih.govrsc.orgresearchgate.net Different polymorphs of a compound will produce distinct PXRD patterns due to their unique crystal lattices. While specific PXRD studies on this compound are not available, it is a common technique used to characterize the bulk material and ensure phase purity. The existence of multiple polymorphic forms is a possibility for many organic compounds, and PXRD, often in conjunction with thermal analysis techniques like differential scanning calorimetry (DSC), is the primary method for their identification and characterization. researchgate.net

The solid-state structure of benzamides is significantly influenced by intermolecular interactions, particularly hydrogen bonds. nih.govresearchgate.netresearchgate.netnih.gov In the crystal structure of the related 4-chloro-3-nitrobenzamide, molecules are linked by N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net The amide group's N-H protons act as hydrogen bond donors, while the oxygen atoms of the nitro and amide groups serve as acceptors. These interactions create a network that stabilizes the crystal lattice. Additionally, π-π stacking interactions between the benzene rings, with a centroid-centroid distance of 3.803 (3) Å, further contribute to the stability of the structure. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar network of hydrogen bonds and π-π interactions, with the specific geometry and strength of these interactions being dependent on the precise packing of the molecules in the crystal.

Table 2: Hydrogen Bond Geometry for 4-chloro-3-nitrobenzamide researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2-H2B···O3 | 0.86 | 2.10 | 2.958 (6) | 177 |

| C2-H2A···O3 | 0.93 | 2.42 | 3.331 (6) | 166 |

This data is for the related compound 4-chloro-3-nitrobenzamide as a reference.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Methyl 5 Nitrobenzamide

Quantum Chemical Calculations of Molecular and Electronic Structure of 4-Chloro-3-methyl-5-nitrobenzamide

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. This method calculates the electron density of a system to determine its energy. By systematically exploring different atomic arrangements and minimizing the total energy, DFT can identify the lowest energy conformation. For instance, in a study of various substituted nitrobenzoic acids, DFT calculations were used to understand how different substituent groups, such as a methyl group and a chlorine atom, influence the crystal structure. chemrxiv.org

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would also reveal the molecule's potential energy surface, identifying stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (Illustrative) |

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| Dihedral Angle (Benzene Ring - Nitro Group) | Variable, dependent on steric hindrance |

Note: The values in this table are illustrative and represent typical bond lengths for similar organic molecules. Actual values would be determined by specific DFT calculations.

Ab Initio Methods for Electronic Configuration and Atomic Charge Distribution

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) provide a fundamental understanding of the electronic configuration of a molecule. nih.gov These calculations can determine the distribution of electron density and the partial charges on each atom within the molecule.

For this compound, ab initio calculations would map out the electrostatic potential, indicating regions of positive and negative charge. This information is crucial for understanding intermolecular interactions. The distribution of atomic charges, often calculated using methods like Mulliken population analysis, can help predict how the molecule will interact with other molecules and its potential for forming hydrogen bonds. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO would indicate regions susceptible to attack by electrophiles, while the LUMO distribution would highlight sites prone to attack by nucleophiles. DFT calculations on related nitrobenzene (B124822) compounds have shown that the locations of these orbitals are critical in determining the orientation of substitution reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) (Illustrative) |

| HOMO | ~ -8.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 6.5 |

Note: These energy values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to better match experimental data. researchgate.net

For this compound, computational vibrational analysis would help in assigning the various peaks in its experimental IR and Raman spectra to specific molecular motions, such as the stretching of the C=O bond in the amide group, the symmetric and asymmetric stretches of the nitro group, and the vibrations of the benzene (B151609) ring. Studies on similar molecules like 4-chloro-3-nitrobenzonitrile (B1361363) have demonstrated the accuracy of such predictions. chemrxiv.orgnih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |

| Amide | C=O Stretch | ~1680 |

| Amide | N-H Stretch | ~3400, ~3300 |

| Nitro | Asymmetric NO₂ Stretch | ~1530 |

| Nitro | Symmetric NO₂ Stretch | ~1350 |

| Aromatic | C-H Stretch | ~3100-3000 |

| Aromatic | C-Cl Stretch | ~750 |

Note: These are illustrative frequencies. Actual calculated values would be obtained from specific vibrational frequency calculations.

NMR Chemical Shift Prediction and Anisotropy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov

For this compound, theoretical NMR predictions would provide valuable information for assigning the signals in the experimental spectra to specific hydrogen and carbon atoms in the molecule. The calculations would take into account the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and chlorine atom, as well as the electron-donating methyl group. This would help in confirming the substitution pattern on the benzene ring.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C=O (Amide) | ~165 |

| C-Cl | ~135 |

| C-NO₂ | ~150 |

| C-CH₃ | ~138 |

| Aromatic CH | ~125-130 |

| CH₃ | ~20 |

Note: These are illustrative chemical shift values and are highly dependent on the specific computational method and solvent model used.

UV-Vis Absorption and Emission Spectra Simulation

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This quantum mechanical method is highly effective for calculating the electronic transitions of molecules, providing insights into their UV-Vis spectra. mdpi.comresearchgate.net

The simulation process involves first optimizing the ground-state geometry of the molecule using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comresearchgate.net Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions. researchgate.net These parameters correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum.

For a molecule like this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* type, characteristic of aromatic systems with chromophoric (nitro, -NO₂) and auxochromic (amide, -CONH₂; chloro, -Cl; methyl, -CH₃) groups. The solvent environment is a critical factor and is typically incorporated into the calculations using a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). mdpi.comresearchgate.net

Simulations on related nitroaromatic compounds show that the position of the substituents on the benzene ring significantly influences the absorption maxima. nih.gov For this compound, the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methyl group, along with the amide functionality, would dictate the specific wavelengths of absorption. Based on studies of similar molecules, the primary absorption bands are expected in the UVA and UVB regions of the electromagnetic spectrum. mdpi.com

Table 1: Predicted UV-Vis Absorption Data for this compound based on TD-DFT Simulations of Analogous Compounds

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~340-360 | ~0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~290-310 | ~0.25 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~260-280 | ~0.05 | n → π* |

Note: This data is illustrative and based on typical TD-DFT results for substituted nitroaromatic compounds. Actual values would require specific calculations for this compound.

Emission spectra can be simulated by first optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry provides the emission wavelength.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and the influence of solvent on the structure and dynamics of a molecule over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in different environments.

The simulation would typically involve placing the molecule in a periodic box filled with a chosen solvent (e.g., water, methanol) and applying a force field (like AMBER or CHARMM) to describe the interatomic forces. nih.govnih.gov The system's trajectory is then calculated by integrating Newton's equations of motion over a set period, often on the nanosecond to microsecond timescale.

Conformational Flexibility: A key area of investigation would be the rotational barrier around the C-C bond connecting the benzene ring to the amide group and the C-N bond within the amide. The orientation of the amide and nitro groups relative to the benzene ring is crucial for its intermolecular interactions. Analysis of the dihedral angles over the simulation time reveals the most stable conformations and the energy barriers between them. Studies on similar benzamide (B126) derivatives have shown that intramolecular hydrogen bonding and steric hindrance from substituents significantly influence conformational preferences. researchgate.nettandfonline.com

Solvation Effects: MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. nih.gov By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, one can characterize the solvation shell. For instance, the hydrogen bond donor/acceptor sites—the amide and nitro groups—are expected to form strong hydrogen bonds with protic solvents like water. nih.gov The simulation can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of how the solvent stabilizes the molecule. nih.gov

Supramolecular Interactions and Crystal Packing Prediction of this compound

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Computational methods are instrumental in understanding and predicting these supramolecular assemblies.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular contact.

For this compound, the analysis would reveal the nature and relative importance of various interactions. Bright red spots on the dnorm surface would indicate close contacts, likely corresponding to strong hydrogen bonds such as N-H···O between the amide groups of adjacent molecules. researchgate.net

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of different types of contacts can be calculated, offering a clear picture of the crystal packing forces.

Table 2: Expected Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) | Description |

| H···O/O···H | 30 - 40 % | N-H···O and C-H···O hydrogen bonds involving amide and nitro groups. researchgate.net |

| H···H | 25 - 35 % | Van der Waals interactions from methyl and aromatic hydrogens. nih.gov |

| H···Cl/Cl···H | 10 - 15 % | Interactions involving the chlorine atom. |

| C···H/H···C | 5 - 10 % | van der Waals and weak C-H···π interactions. nih.gov |

| C···C | 3 - 6 % | π-π stacking interactions between aromatic rings. nih.gov |

| N···H/H···N | 2 - 5 % | Weaker hydrogen bonds involving the nitro group. nih.gov |

Note: These percentages are illustrative and based on analyses of similar chloro-nitro-substituted aromatic compounds. researchgate.netnih.gov

Lattice Energy Calculations: The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. youtube.comlumenlearning.com It is a direct measure of the stability of the crystal structure. For molecular crystals like this compound, lattice energy can be calculated computationally by summing the interaction energies between a central molecule and all surrounding molecules in the crystal. These calculations often employ force fields or more accurate quantum mechanical methods. The calculated lattice energy helps to rationalize the stability of the observed crystal structure. lumenlearning.comyoutube.com

Polymorphic Landscape Exploration: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. Computational crystal structure prediction (CSP) methods are used to explore the polymorphic landscape of a compound. These methods generate a large number of hypothetical crystal packings and rank them based on their calculated lattice energies. nih.gov The most stable predicted structures are candidates for experimentally observable polymorphs. For a molecule with multiple functional groups capable of forming various hydrogen bonding motifs like this compound, a complex polymorphic landscape would be anticipated.

Reactivity Profile and Mechanistic Studies of 4 Chloro 3 Methyl 5 Nitrobenzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 4-Chloro-3-methyl-5-nitrobenzamide

The benzene ring of this compound is substituted with a chloro group, a methyl group, a nitro group, and a benzamide (B126) group. The interplay of these substituents dictates the molecule's reactivity towards both electrophilic and nucleophilic attacks.

Regioselectivity and Electronic Directing Effects

The position of an incoming electrophile or nucleophile is determined by the electronic properties of the substituents already present on the aromatic ring. Each group directs incoming substituents to specific positions based on its electron-donating or electron-withdrawing nature.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. The reaction is facilitated by activating groups that donate electron density to the ring and hindered by deactivating groups that withdraw electron density. The directing effects of the substituents on this compound are as follows:

Methyl Group (-CH3): An activating group that directs incoming electrophiles to the ortho and para positions. wou.edulibretexts.org

Chloro Group (-Cl): A deactivating group that, due to its lone pairs, still directs incoming electrophiles to the ortho and para positions. wou.edumdpi.com

Nitro Group (-NO2): A strongly deactivating group that directs incoming electrophiles to the meta position. libretexts.orgyoutube.com

Amide Group (-CONH2): A deactivating group that directs incoming electrophiles to the meta position. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient and possess a good leaving group. This reaction is therefore activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.comlibretexts.org

| Substituent | Position | Electronic Effect | Directing Effect (EAS) | Reactivity Effect (EAS) |

|---|---|---|---|---|

| -CONH₂ | C-1 | -I, -M (Deactivating) | Meta | Deactivating |

| -CH₃ | C-3 | +I, Hyperconjugation (Activating) | Ortho, Para | Activating |

| -Cl | C-4 | -I, +M (Deactivating) | Ortho, Para | Deactivating |

| -NO₂ | C-5 | -I, -M (Strongly Deactivating) | Meta | Strongly Deactivating |

Reaction Kinetics and Thermodynamics

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents. Activating groups increase the reaction rate, while deactivating groups slow it down. libretexts.org The benzene ring of this compound contains one activating group (methyl) and three deactivating groups (chloro, nitro, amide). The cumulative effect of these deactivating groups is expected to make the molecule significantly less reactive towards electrophiles than benzene itself. Consequently, electrophilic substitution reactions would likely require harsh conditions and proceed at a slow rate.

Transformations Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction Pathways and Resulting Products

The reduction of the nitro group is a common and synthetically useful reaction. Depending on the reagents and reaction conditions, the nitro group can be fully or partially reduced.

The most common transformation is the reduction of the nitro group to a primary amine, which would yield 5-amino-4-chloro-3-methylbenzamide. This is a crucial step in the synthesis of many pharmaceutical and dye compounds. jsynthchem.com A variety of reducing agents can accomplish this transformation. wikipedia.org

Partial reduction can also be achieved, leading to intermediate products such as hydroxylamines or nitroso compounds. google.com For example, using zinc dust in the presence of ammonium (B1175870) chloride can selectively reduce nitro compounds to hydroxylamines. wikipedia.org

| Reagent and Conditions | Major Product | Notes |

|---|---|---|

| H₂, Pd/C or Raney Nickel | 5-Amino-4-chloro-3-methylbenzamide | Catalytic hydrogenation is a common and efficient method. Raney nickel can be preferred to prevent potential dehalogenation. commonorganicchemistry.com |

| Fe, Sn, or Zn in acidic media (e.g., HCl) | 5-Amino-4-chloro-3-methylbenzamide | Classic method for nitro group reduction. scispace.com |

| Tin(II) chloride (SnCl₂) | 5-Amino-4-chloro-3-methylbenzamide | Provides a mild method for reduction. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | 5-Amino-4-chloro-3-methylbenzamide | Useful in aqueous solutions. wikipedia.org |

| Zinc dust, NH₄Cl | 4-Chloro-5-hydroxylamino-3-methylbenzamide | Conditions for partial reduction to the hydroxylamine. wikipedia.org |

Nucleophilic Displacement of the Nitro Group (if applicable)

While less common than displacement of a halogen, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the ring is highly activated by other electron-withdrawing substituents. researchgate.net In the case of this compound, the displacement of the nitro group at C-5 would be a possibility, particularly with strong nucleophiles. The reactivity of the nitro group as a leaving group is influenced by the nature of the nucleophile and the reaction conditions.

Reactions at the Amide Moiety of this compound

The primary amide functional group also offers sites for chemical modification.

The most characteristic reaction of the amide group is hydrolysis . Under either acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid. In this case, hydrolysis would yield 4-chloro-3-methyl-5-nitrobenzoic acid. nih.gov This reaction typically requires heating.

Another potential reaction is the dehydration of the primary amide to a nitrile (-C≡N). This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). The product of this reaction would be 4-chloro-3-methyl-5-nitrobenzonitrile.

The amide's N-H bonds can also undergo reactions, such as deprotonation by a strong base, which would make the nitrogen atom more nucleophilic for subsequent alkylation or acylation reactions, although this is less common for simple primary amides.

Hydrolysis and Related Transformations

The amide functionality of this compound can undergo hydrolysis to the corresponding carboxylic acid, 4-chloro-3-methyl-5-nitrobenzoic acid, typically under acidic or basic conditions. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

The reverse reaction, amidation of 4-chloro-3-methyl-5-nitrobenzoic acid, is a common synthetic route to the title compound. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by a reaction with ammonia (B1221849). researchgate.netnih.gov

Table 1: Kinetic Data for Alkaline Hydrolysis of a Related Compound This table presents data for 4-chloro-3,5-dinitrobenzoate anion as an illustrative example of the hydrolysis kinetics in a similar system.

| Parameter | Value | Conditions | Reference |

| Bimolecular Rate Constant (k) | 5.92 M⁻¹s⁻¹ | Room Temperature, 0.1 M Ionic Strength | researchgate.net |

| Activation Energy (Ea) | 70.7 ± 3.4 kJ/mol | - | researchgate.net |

N-Substitution and Derivatization Reactions

The amide nitrogen of this compound can be substituted to yield a variety of N-substituted derivatives. These reactions typically proceed via the corresponding acyl chloride. For example, treatment of the parent carboxylic acid with thionyl chloride affords 4-chloro-3-methyl-5-nitrobenzoyl chloride. This intermediate can then be reacted with a wide range of primary and secondary amines to furnish the desired N-alkyl or N-aryl benzamides. nih.gov

This strategy has been successfully employed in the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, highlighting the versatility of this approach for creating compound libraries with diverse functionalities. nih.gov The reaction conditions generally involve refluxing the acyl chloride with the amine in a suitable solvent like DMF. nih.gov

Table 2: Examples of N-Substitution Reactions on Structurally Similar Benzamides This table illustrates the types of amines that can be used for N-derivatization, based on syntheses of related compounds.

| Amine Reactant | Resulting N-Substituent | Reference |

| Various anilines/amines/heterocyclic amines | -N-(alkyl/aryl) | nih.gov |

| 3-Methylaniline | -N-(3-methylphenyl) | nih.gov |

| 4-Bromoaniline | -N-(4-bromophenyl) | nih.gov |

| 2-Methyl-5-nitrophenylamine | -N-(2-methyl-5-nitrophenyl) | nih.gov |

Reactivity of the Methyl Group: Side-Chain Functionalization Strategies

The methyl group attached to the aromatic ring presents opportunities for side-chain functionalization, although this is often more challenging than reactions involving the other functional groups on the ring. The methyl group can potentially undergo oxidation to a carboxylic acid under harsh conditions, or be halogenated at the benzylic position using radical initiators. Such transformations would provide a handle for further synthetic modifications. While specific studies on the side-chain functionalization of this compound are not prominent in the literature, general principles of benzylic reactivity would apply.

Catalytic Conversions and Derivatization Strategies for this compound

Modern catalytic methods offer powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Coupling Reactions

The chloro and nitro substituents on the aromatic ring serve as handles for various transition-metal-catalyzed cross-coupling reactions. acs.orgrhhz.net

Suzuki-Miyaura Coupling: The chloro group can be coupled with boronic acids or their esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is highly versatile and tolerates a wide range of functional groups. rhhz.netthieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloro group with amines to form N-aryl products. rhhz.netustc.edu.cn This provides an alternative route to N-aryl derivatives compared to the acyl chloride method.

Heck Reaction: The chloro substituent can participate in Heck reactions with alkenes to introduce a vinyl group onto the aromatic ring. ustc.edu.cnmdpi-res.com

Sonogashira Coupling: Palladium and copper co-catalysis can be used to couple the chloro group with terminal alkynes, yielding an alkynylated product. thieme-connect.de

Denitrative Coupling: In some cases, the nitro group itself can be used as a coupling partner in palladium-catalyzed reactions, such as denitrative methylation or arylation, where the nitro group is replaced by a methyl or aryl group. acs.org This offers a complementary strategy to reactions involving the chloro substituent.

Table 3: Potential Metal-Catalyzed Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Key Catalyst(s) | Potential Product Feature | References |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Palladium | Biaryl or Alkyl-Aryl Moiety | rhhz.netthieme-connect.de |

| Buchwald-Hartwig | Amine | Palladium | Aryl-Amine Bond | rhhz.netustc.edu.cn |

| Heck | Alkene | Palladium | Substituted Alkene | ustc.edu.cnmdpi-res.com |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Aryl-Alkyne Bond | thieme-connect.de |

| Denitrative Coupling | Trimethylboroxine | Palladium | Replacement of NO₂ with CH₃ | acs.org |

Organocatalysis in Transformations

While specific applications of organocatalysis to this compound are not extensively documented, the principles of organocatalysis suggest potential avenues for its transformation. For instance, chiral organocatalysts could be employed in reactions involving the functional groups, potentially leading to enantioselective syntheses. Organocatalysts could also be used to activate the molecule towards certain nucleophilic or electrophilic attacks, offering an alternative to metal-based catalysts.

Reaction Mechanism Elucidation using Computational and Experimental Approaches for this compound

The elucidation of reaction mechanisms for compounds like this compound involves a combination of experimental techniques and computational modeling.

Experimental Approaches: X-ray crystallography provides precise data on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. For the related compound, 4-chloro-3-nitrobenzamide (B92726), crystal structure analysis has revealed details about its geometry and how molecules are linked in the solid state through hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov Such data is crucial for understanding the ground-state properties of the molecule and how its structure might influence its reactivity.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. mdpi.com For nitroaromatic compounds, DFT studies can be used to:

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net

Model the transition states of reactions to determine activation energies and reaction pathways. mdpi.com

Analyze charge distributions (e.g., Mulliken and Hirshfeld charges) to understand the electronic nature of different atoms within the molecule. mdpi.com

For instance, in related nitroaromatic systems, DFT calculations have been used to study the rotational barrier of the nitro group and its influence on reactivity in nucleophilic aromatic substitution reactions. mdpi.com The low HOMO-LUMO energy gap in similar compounds, like 4-chloro-3,5-dinitrobenzoic acid, confirms their high reactivity. researchgate.net These computational methods can provide a deep, mechanistic understanding that complements experimental observations.

Exploration of Derivatives and Structural Analogues of 4 Chloro 3 Methyl 5 Nitrobenzamide

Design Principles for New Derivatives Based on the 4-Chloro-3-methyl-5-nitrobenzamide Scaffold

The molecular properties of derivatives are modulated by the interplay of the substituents on the aromatic ring. The this compound core contains an electron-donating group (the methyl group) and two electron-withdrawing groups (the chloro and nitro groups).

Electron-Donating and Withdrawing Effects : The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a key design principle. Research on analogous structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has shown that having both an EDG (like -CH₃) and an EWG (like -NO₂) on the phenyl ring can be highly favorable for inhibitory activity against certain enzymes. nih.govresearchgate.net This combination can create a balanced electronic flow, potentially enhancing the molecule's interaction with biological targets. researchgate.net The nitro group, in particular, is a versatile functional group in drug design, known to contribute to a wide array of pharmacological effects. mdpi.com

Hydrogen Bonding : The amide group (-CONH₂) is a crucial site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state of 4-chloro-3-nitrobenzamide (B92726), molecules are linked by N-H···O and C-H···O hydrogen bonds, which stabilize the crystal structure. researchgate.netnih.gov Modifications to the amide, for example, creating N-substituted derivatives, alter this hydrogen bonding potential and can significantly change the molecule's solubility and binding characteristics.

The arrangement of substituents on the benzene (B151609) ring dictates the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The directing effects of the existing groups on the this compound scaffold are crucial for predicting the outcome of further synthetic modifications.

Directing Effects of Substituents : In electrophilic aromatic substitution:

The chloro group is a deactivating, ortho, para-director.

The methyl group is an activating, ortho, para-director.

The nitro group is a strongly deactivating, meta-director. mdpi.com

The benzamide (B126) group 's directing influence is complex and can be context-dependent, but it is generally considered a deactivating, meta-director.

On the this compound ring, the positions ortho and para to the chloro group are positions 3 and 1 (occupied by the amide) and position 5 (occupied by the nitro group). The positions ortho and para to the methyl group are positions 2, 4 (occupied by chloro), and 6. The position meta to the nitro group is position 3 (occupied by methyl) and position 1 (occupied by the amide). This complex interplay of directing effects makes position 2 the most likely site for further electrophilic attack, as it is ortho to the directing methyl group and meta to the deactivating nitro and benzamide functionalities.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -Cl (Chloro) | Halogen | Deactivating | ortho, para |

| -CH₃ (Methyl) | Alkyl | Activating | ortho, para |

| -NO₂ (Nitro) | Nitro | Strongly Deactivating | meta |

| -CONH₂ (Amide) | Amide | Deactivating | meta |

Synthesis and Characterization of Key Analogues of this compound

The synthesis of analogues allows for a systematic investigation of structure-activity relationships. Key modifications include altering the halogen substituent, modifying the nitro group, and derivatizing the amide moiety.

Modifying the halogen atom or introducing additional halogens can significantly impact a molecule's lipophilicity and electronic properties. The synthesis of such analogues often starts from a corresponding halogenated benzoic acid. For instance, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) involves the conversion of the parent benzoic acid to its amide form. researchgate.net A similar strategy could be applied to create analogues of this compound with different halogens (e.g., fluoro, bromo) by starting with the appropriately halogenated 3-methyl-5-nitrobenzoic acid.

A study on related benzamides synthesized a variety of halogenated derivatives. nih.gov For example, the introduction of a bromine or additional chlorine atoms onto the N-phenyl ring was achieved, and the resulting compounds were characterized.

Table 2: Data for a Representative Halogenated Benzamide Analogue

| Compound ID | Structure | Yield (%) | Melting Point (°C) |

| 5i | 2-Chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | 93.25 | 220-222 |

Source: nih.gov

The nitro group is a key functional group that can be chemically transformed into other functionalities to create a diverse range of analogues. A common transformation is the reduction of the nitro group to an amine (-NH₂), which can then be further modified through reactions like acylation or diazotization.

While direct examples of nitro group modification on the this compound scaffold are not prevalent in the provided literature, the synthesis of compounds like 4-Chloro-3-nitrobenzamide is well-documented. researchgate.netnih.gov This positional isomer, where the nitro group is at position 3 instead of 5, is typically prepared by treating 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849). researchgate.net The synthesis of N-acylhydrazone analogues derived from nitro-substituted salicylaldehydes also highlights the utility of the nitro group as a building block in creating new molecular structures. beilstein-journals.org

The primary amide group is readily modified to produce secondary and tertiary amides, which can drastically alter the compound's properties. A standard method involves converting the parent carboxylic acid (4-chloro-3-methyl-5-nitrobenzoic acid) to its more reactive acyl chloride, which is then reacted with a primary or secondary amine.

This approach was used to synthesize a large series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov The intermediate benzoyl chloride was refluxed with various anilines and amines in DMF to yield the desired N-substituted amide products. nih.gov Similarly, the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride in the presence of a base, is a facile method for synthesizing N-substituted benzamides, as demonstrated in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com

Table 3: Interactive Data of Synthesized N-Substituted Amide Analogues

| Compound ID | R Group (Substituent on Amide Nitrogen) | Yield (%) | Melting Point (°C) |

| 5b | 2-Cl | 90.15 | 210-212 |

| 5g | 3-Br | 91.24 | 200-202 |

| 5i | 3-Cl | 93.25 | 220-222 |

| 5m | 3-NO₂ | 94.52 | 225-227 |

| 5o | 2-CH₃, 5-NO₂ | 93.61 | 203-205 |

| 5p | 4-Cl, 2-NO₂ | 92.54 | 215-217 |

Note: The core structure for these analogues is 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, with 'R' representing the substituent on the terminal amide. Data sourced from nih.govresearchgate.net.

Exploration of Structure-Property Relationships in Derivatives of this compound

The chemical architecture of this compound, characterized by a strategically substituted benzene ring, offers a versatile scaffold for developing derivatives with tailored physicochemical properties. The interplay between the electron-withdrawing chloro and nitro groups, the electron-donating methyl group, and the hydrogen-bonding-capable amide moiety governs the molecule's behavior in solid and solution states. Structure-property relationship (SPR) studies on derivative series of this compound are crucial for understanding how subtle modifications to its structure can systematically tune its macroscopic and molecular-level characteristics.

Impact on Crystalline Packing and Supramolecular Assembly

The arrangement of molecules in a crystal lattice, or crystalline packing, is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. For benzamide derivatives, the amide group is a primary driver of supramolecular assembly, typically forming robust hydrogen-bonded synthons.

In a closely related analogue, 4-chloro-3-nitrobenzamide, which lacks the 3-methyl group, the crystal structure is significantly stabilized by intermolecular N—H⋯O hydrogen bonds, linking the amide moieties of adjacent molecules. researchgate.netnih.gov Additionally, C—H⋯O interactions and π–π stacking between the benzene rings, with a centroid-centroid distance of 3.803 Å, further consolidate the packing. researchgate.netnih.gov

The introduction of a methyl group at the C3 position, as in this compound, is expected to introduce steric effects that modify this packing arrangement. While the primary N—H⋯O hydrogen bonding network may persist, the orientation of the molecules relative to one another would likely adjust to accommodate the bulk of the methyl group. This could lead to a less compact packing or a shift in the π–π stacking geometry.

Table 1: Crystallographic Data for the Analogue 4-Chloro-3-nitrobenzamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C7H5ClN2O3 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | researchgate.net |

| a (Å) | 8.8490 (18) | nih.gov |

| b (Å) | 7.5470 (15) | nih.gov |

| c (Å) | 12.374 (3) | nih.gov |

| β (°) | 101.18 (3) | nih.gov |

| Volume (Å3) | 810.7 (3) | nih.gov |

Influence on Spectroscopic Signatures

The spectroscopic properties of this compound and its derivatives are directly correlated with their electronic structure. Modifications to the substituent pattern alter the electron density distribution around the aromatic ring and within the functional groups, leading to predictable shifts in spectroscopic signals.

Infrared (IR) Spectroscopy: The IR spectrum of a benzamide is characterized by distinct vibrational modes. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, characteristic stretching frequencies were observed for the N-H bond (3294–3524 cm⁻¹), the carbonyl group (C=O) of the amide (1614–1692 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) at approximately 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

For derivatives of this compound, similar characteristic bands would be expected. Altering the substituents, for example, by replacing the chlorine atom or modifying groups on the amide nitrogen, would influence the electronic environment and thus the vibrational frequencies of these key functional groups. An electron-donating group would tend to lower the frequency of the C=O stretch, while an electron-withdrawing group would increase it.

Table 2: Typical IR Absorption Frequencies for Substituted Nitrobenzamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Amide N-H | Stretching | 3290 - 3530 | nih.gov |

| Aromatic C-H | Stretching | 3010 - 3120 | nih.gov |

| Amide C=O | Stretching | 1610 - 1695 | nih.gov |

| Nitro (NO2) | Asymmetric Stretching | 1500 - 1590 | nih.gov |

| Nitro (NO2) | Symmetric Stretching | 1300 - 1380 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The strongly electron-withdrawing nitro and chloro groups on the this compound ring would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The electron-donating methyl group would have a counteracting, albeit weaker, shielding effect on adjacent protons. In ¹³C NMR, the carbons directly attached to the electronegative chloro, nitro, and amide groups would exhibit characteristic downfield shifts. Any modification to the substitution pattern in a derivative series would systematically alter these chemical shifts, providing clear evidence of the changing electronic environment.

Modulation of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound derivatives are governed by the collective electronic and steric influences of the substituents on the aromatic ring and the amide functionality.

Reactivity of the Aromatic Ring: The benzene ring in this scaffold is highly electron-deficient due to the potent electron-withdrawing effects of the nitro group at C5 and the chloro group at C4. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. mdpi.com Conversely, the presence of the nitro and chloro groups, which are good leaving groups under certain conditions, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the strongly activating nitro group are particularly primed for such reactions. Introducing different nucleophiles could thus be a viable strategy for synthesizing a diverse range of derivatives. The methyl group at C3 provides a modest electron-donating effect, which slightly counteracts the deactivation of the ring but also adds steric hindrance around the C2 and C4 positions.

Reactivity of the Amide Group: The amide functional group is generally stable and less reactive than other carbonyl derivatives due to resonance stabilization. acs.org However, it can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. acs.org Modern synthetic methods also allow for the activation of the amide bond under milder conditions, enabling its conversion to esters, nitriles, or other functional groups. nih.govacs.org The stability of the amide bond in a derivative series could be modulated by introducing different substituents on the amide nitrogen (N-substituted derivatives). Bulky substituents on the nitrogen could sterically hinder attack at the carbonyl carbon, thereby increasing the stability of the amide bond towards hydrolysis.

Potential Non Biological Applications and Material Science Relevance of 4 Chloro 3 Methyl 5 Nitrobenzamide

Role in Organic Synthesis as a Versatile Building Block

4-Chloro-3-methyl-5-nitrobenzamide serves as a promising scaffold in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. The interplay of its functional groups—chloro, methyl, nitro, and amide—provides a rich chemical landscape for synthetic transformations.